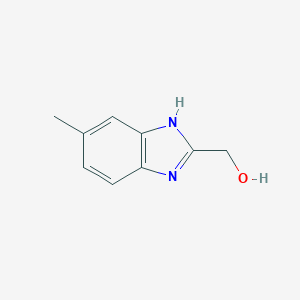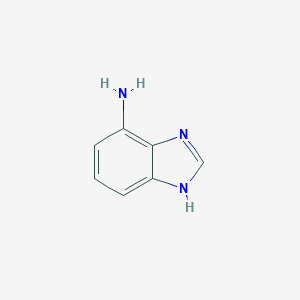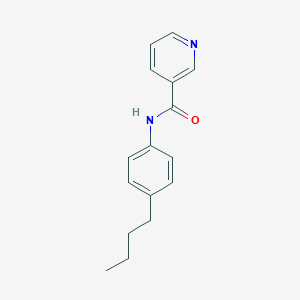
N-(4-butylphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)pyridine-3-carboxamide, also known as BPC-157, is a synthetic peptide that has been studied for its potential therapeutic effects. It is composed of 15 amino acids and has a molecular weight of 1419.535 g/mol. BPC-157 has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(4-butylphenyl)pyridine-3-carboxamide is not fully understood. However, it has been suggested that it may promote angiogenesis, stimulate the production of growth factors, and modulate the immune system. N-(4-butylphenyl)pyridine-3-carboxamide has also been shown to have anti-inflammatory effects and may protect against oxidative stress.
Effets Biochimiques Et Physiologiques
N-(4-butylphenyl)pyridine-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to promote the healing of gastric ulcers, improve tendon and ligament healing, and enhance neurological function after traumatic brain injury. N-(4-butylphenyl)pyridine-3-carboxamide has also been found to have anti-inflammatory effects and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-butylphenyl)pyridine-3-carboxamide is that it can be synthesized using SPPS techniques, making it relatively easy to obtain in pure form. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-(4-butylphenyl)pyridine-3-carboxamide. One area of interest is its potential use in the treatment of inflammatory bowel disease. Another area of interest is its potential use in the treatment of central nervous system disorders such as traumatic brain injury and stroke. Additionally, further research is needed to fully understand the mechanism of action of N-(4-butylphenyl)pyridine-3-carboxamide and its potential therapeutic applications.
Méthodes De Synthèse
N-(4-butylphenyl)pyridine-3-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure product.
Applications De Recherche Scientifique
N-(4-butylphenyl)pyridine-3-carboxamide has been studied for its potential therapeutic effects in various conditions such as inflammatory bowel disease, tendon and ligament injuries, and central nervous system disorders. In animal studies, N-(4-butylphenyl)pyridine-3-carboxamide has been shown to accelerate the healing of gastric ulcers, promote tendon and ligament healing, and improve neurological function after traumatic brain injury.
Propriétés
Numéro CAS |
75075-27-3 |
|---|---|
Nom du produit |
N-(4-butylphenyl)pyridine-3-carboxamide |
Formule moléculaire |
C16H18N2O |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
N-(4-butylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N2O/c1-2-3-5-13-7-9-15(10-8-13)18-16(19)14-6-4-11-17-12-14/h4,6-12H,2-3,5H2,1H3,(H,18,19) |
Clé InChI |
UGTKORWNEHKRJF-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Autres numéros CAS |
75075-27-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



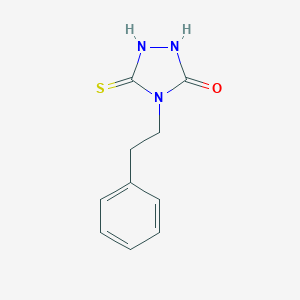
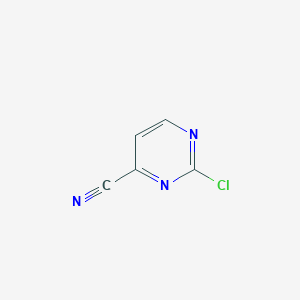
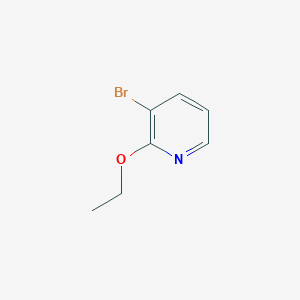
![Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate](/img/structure/B180955.png)
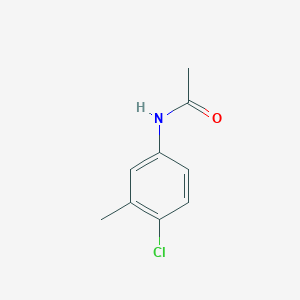
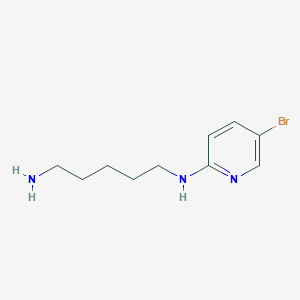
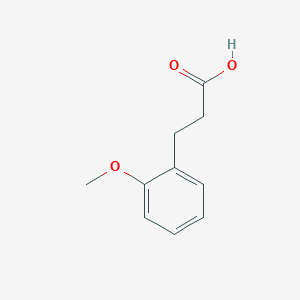
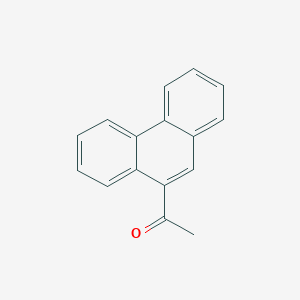
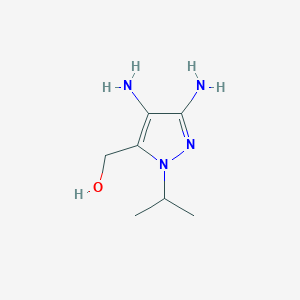
![2-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B180966.png)
![4-[(E)-2-quinolin-8-ylethenyl]aniline](/img/structure/B180969.png)
![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)
